(2R)-oxolan-2-ylmethyl chloroformate
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Overview
Description
(2R)-oxolan-2-ylmethyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of an oxolane ring and a chloroformate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-oxolan-2-ylmethyl chloroformate typically involves the reaction of oxolane derivatives with phosgene or its equivalents. One common method is the reaction of (2R)-oxolan-2-ylmethanol with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative reagents such as triphosgene can also be considered to minimize the risks associated with phosgene.
Chemical Reactions Analysis
Types of Reactions
(2R)-oxolan-2-ylmethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (2R)-oxolan-2-ylmethanol and carbon dioxide.
Reduction: It can be reduced to (2R)-oxolan-2-ylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
(2R)-oxolan-2-ylmethanol: Formed from hydrolysis or reduction
Scientific Research Applications
(2R)-oxolan-2-ylmethyl chloroformate has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-oxolan-2-ylmethyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Comparison
Compared to other chloroformates, (2R)-oxolan-2-ylmethyl chloroformate is unique due to the presence of the oxolane ring, which imparts different reactivity and properties. The oxolane ring can influence the steric and electronic environment of the chloroformate group, leading to distinct reaction pathways and applications.
Properties
Molecular Formula |
C6H9ClO3 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
[(2R)-oxolan-2-yl]methyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
JUEYJVZDCUZWDX-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)COC(=O)Cl |
Canonical SMILES |
C1CC(OC1)COC(=O)Cl |
Origin of Product |
United States |
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